molecular formula C2H6GaI B14716823 Iodo(dimethyl)gallane CAS No. 18424-88-9

Iodo(dimethyl)gallane

Cat. No.: B14716823
CAS No.: 18424-88-9
M. Wt: 226.70 g/mol
InChI Key: LBDHTXFCXIFNAZ-UHFFFAOYSA-M
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Description

Iodo(dimethyl)gallane, with the formula $ \text{(CH}3\text{)}2\text{GaI} $, is a methyl-substituted gallium halide. It belongs to a class of organogallium compounds with applications in organic synthesis and materials science.

Properties

CAS No.

18424-88-9

Molecular Formula

C2H6GaI

Molecular Weight

226.70 g/mol

IUPAC Name

iodo(dimethyl)gallane

InChI

InChI=1S/2CH3.Ga.HI/h2*1H3;;1H/q;;+1;/p-1

InChI Key

LBDHTXFCXIFNAZ-UHFFFAOYSA-M

Canonical SMILES

C[Ga](C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iodo(dimethyl)gallane typically involves the reaction of gallium trichloride with methyl iodide in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:

GaCl3+2CH3IGa(CH3)2I+2Cl2\text{GaCl}_3 + 2\text{CH}_3\text{I} \rightarrow \text{Ga(CH}_3\text{)}_2\text{I} + 2\text{Cl}_2 GaCl3​+2CH3​I→Ga(CH3​)2​I+2Cl2​

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Iodo(dimethyl)gallane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form gallium oxide and methyl iodide.

    Reduction: Reduction reactions can lead to the formation of gallium metal and methane.

    Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed:

    Oxidation: Gallium oxide and methyl iodide.

    Reduction: Gallium metal and methane.

    Substitution: Various halogenated gallium compounds.

Scientific Research Applications

Iodo(dimethyl)gallane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogallium compounds and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.

    Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.

    Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Iodo(dimethyl)gallane involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it useful in catalysis and as a reagent in organic synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Physical and Chemical Properties

  • Aggregation State: Likely monomeric in solution and solid state, similar to dimethyl(phenylthio)gallane derivatives .
  • Solubility : Expected to dissolve in chlorinated solvents (e.g., $ \text{CH}2\text{Cl}2 $, $ \text{CHCl}_3 $) based on analogous compounds .
  • Reactivity : Highly moisture-sensitive, undergoing hydrolysis in acidic conditions. The $ \text{(CH}3\text{)}2\text{Ga}^+ $ cation stabilizes the structure, limiting further reactivity .

Comparison with Similar Compounds

Dimethylgallium Halides (Cl, Br Analogues)

Property $ \text{(CH}3\text{)}2\text{GaCl} $ $ \text{(CH}3\text{)}2\text{GaBr} $ $ \text{(CH}3\text{)}2\text{GaI} $ (Inferred)
Synthesis GaCl₃ + $ \text{(CH}3\text{)}3\text{Ga} $ GaBr₃ + $ \text{(CH}3\text{)}3\text{Ga} $ GaI₃ + $ \text{(CH}3\text{)}3\text{Ga} $
Aggregation Trimeric in benzene Likely trimeric (unreported) Monomeric (inferred from thio analogues)
Bond Strength Ga-Cl (~242 kJ/mol) Ga-Br (~196 kJ/mol) Ga-I (~138 kJ/mol)
Reactivity High (Cl⁻ is a good leaving group) Moderate Lower (I⁻ is a weaker nucleophile)

Key Differences :

  • The larger iodine atom in $ \text{(CH}3\text{)}2\text{GaI} $ reduces Lewis acidity compared to Cl/Br analogues.
  • Lower thermal stability due to weaker Ga-I bonds .

Thio Derivatives ($ \text{(CH}3\text{)}2\text{GaSR} $)

Property $ \text{(CH}3\text{)}2\text{GaSCH}_3 $ $ \text{(CH}3\text{)}2\text{GaSPh} $ $ \text{(CH}3\text{)}2\text{GaI} $
Synthesis $ \text{(CH}3\text{)}2\text{GaCl} + \text{(CH}3\text{)}3\text{SiSR} $ Same as left $ \text{(CH}3\text{)}2\text{GaI} + \text{RSH} $
Aggregation Trimeric in benzene Monomeric in benzene Monomeric (inferred)
IR Spectroscopy $ \nu(\text{Ga-S}) $: 250–280 cm⁻¹ Similar to left Not reported
Reactivity Thio group exchange with alcohols Same as left Halide exchange with thiols

Key Differences :

  • Thio derivatives exhibit variable aggregation (trimers for small R groups, monomers for bulky aryl groups) , while $ \text{(CH}3\text{)}2\text{GaI} $ remains monomeric.
  • Thio compounds show higher thermal stability due to strong Ga-S bonds compared to Ga-I .

Hydrolysis Behavior

Compound Hydrolysis Conditions Products
$ \text{(CH}3\text{)}2\text{GaCl} $ Rapid in water $ \text{(CH}3\text{)}2\text{Ga(OH)} + \text{HCl} $
$ \text{(CH}3\text{)}2\text{GaI} $ Slow in water, accelerated in HCl $ \text{(CH}3\text{)}2\text{Ga(OH)} + \text{HI} $ (inferred)

Key Insight : The iodide’s weaker Ga-I bond may slow hydrolysis compared to chloride analogues, but acidic conditions (HCl) facilitate complete hydrolysis .

Data Tables

Table 1: Aggregation and Solubility

Compound Aggregation State (Benzene) Solubility
$ \text{(CH}3\text{)}2\text{GaCl} $ Trimer Soluble in chlorinated solvents
$ \text{(CH}3\text{)}2\text{GaSCH}_3 $ Trimer Soluble in $ \text{CH}2\text{Cl}2 $
$ \text{(CH}3\text{)}2\text{GaI} $ Monomer (inferred) Likely soluble in $ \text{CHCl}_3 $

Table 2: Spectral Data (IR and NMR)

Compound IR $ \nu(\text{Ga-X}) $ (cm⁻¹) $ ^1\text{H-NMR} $ (δ, ppm)
$ \text{(CH}3\text{)}2\text{GaCl} $ Ga-Cl: ~300 (unreported) $ \text{CH}_3 $: 1.2–1.5
$ \text{(CH}3\text{)}2\text{GaSCH}_3 $ Ga-S: 250–280 $ \text{CH}_3 $: 1.3–1.6
$ \text{(CH}3\text{)}2\text{GaI} $ Ga-I: Not reported Not reported

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